10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one
説明
Molecular Architecture and Bonding Patterns
10-Phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e]diazepin-1(2H)-one features a polycyclic framework comprising a benzodiazepine ring fused to a cyclopentane moiety, with a phenyl substituent at the 10-position. The molecular formula is C₁₈H₁₆N₂O , as confirmed by high-resolution mass spectrometry. Key structural elements include:
- A seven-membered diazepine ring with nitrogen atoms at positions 1 and 4.
- A fused cyclopentane ring that imposes steric constraints, forcing the diazepine ring into a boat-like conformation.
- A phenyl group at position 10, which projects perpendicularly from the diazepine plane, creating a V-shaped molecular geometry .
Bond lengths and angles derived from crystallographic studies reveal:
特性
IUPAC Name |
4-phenyl-2,4,5,10-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-16-11-10-15-17(16)18(12-6-2-1-3-7-12)20-14-9-5-4-8-13(14)19-15/h1-9,18-20H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNZGEOPZFPYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140737 | |
| Record name | Benzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-72-4 | |
| Record name | Benzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
10-Phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Name : this compound
- Molecular Formula : C18H16N2O
- Molecular Weight : 276.33 g/mol
- CAS Number : 1374509-72-4
Antitumor Activity
Recent studies have indicated that compounds similar to 10-phenyl derivatives exhibit notable antitumor effects. For instance, research involving related structures showed selective cytotoxicity against various cancer cell lines. A study demonstrated that certain derivatives effectively inhibited the proliferation of human colon carcinoma cells, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It is suggested that it may interact with GABAergic systems, which are crucial in modulating anxiety and seizure disorders. In vitro studies have shown that compounds within this class can enhance GABA receptor activity, leading to anxiolytic effects .
The proposed mechanisms of action for 10-phenyl derivatives include:
- GABA Receptor Modulation : Enhancing the inhibitory neurotransmission which may alleviate anxiety and seizure symptoms.
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of a related compound against ovarian carcinoma cells. The results indicated that the compound exhibited significant cytotoxicity and was effective in both cisplatin-sensitive and resistant cell lines. This finding underscores the potential of these compounds in overcoming drug resistance in cancer therapy .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar diazepine derivatives. The results demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage. This suggests a possible application in neurodegenerative diseases where oxidative stress plays a critical role .
Data Table: Summary of Biological Activities
科学的研究の応用
Chemical Properties and Structure
The molecular formula of 10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one is with a molecular weight of 347.45 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.
Antidepressant Activity
Research indicates that derivatives of diazepine compounds exhibit significant antidepressant effects. The structural modifications in this compound may enhance its affinity for neurotransmitter receptors involved in mood regulation. A study highlighted the potential of similar compounds in modulating serotonin and norepinephrine levels, suggesting a pathway for antidepressant development.
Anxiolytic Effects
The compound's diazepine core is known for anxiolytic properties. Investigations into its mechanism of action reveal that it may interact with GABA receptors, leading to increased inhibitory neurotransmission. This interaction could provide a basis for developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines.
Neuroprotective Properties
Recent studies have explored the neuroprotective capabilities of compounds similar to this compound. Experimental models have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
Data Table: Summary of Applications
Case Study 1: Antidepressant Activity
In a double-blind study involving animal models, researchers administered varying doses of a diazepine derivative similar to this compound. Results indicated a significant reduction in depressive-like behaviors compared to control groups.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects demonstrated that treatment with this compound reduced markers of inflammation and oxidative damage in neuronal cultures exposed to toxic agents. These findings suggest its potential utility in therapeutic strategies for neurodegenerative conditions.
類似化合物との比較
Structural Analog: Caffeic Acid Amides with Tetrahydrobenzo[b][1,4]dioxocine Units
Compounds D1–D17 (e.g., D9 : (E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) share a fused tetrahydrobenzo heterocycle but replace the diazepine ring with a 1,4-dioxocine (oxygen-containing) system . These compounds exhibit antiproliferative activity against cancer cell lines (e.g., HepG2) and inhibit EGFR, with D9 showing IC₅₀ values of 0.79 μM (HepG2) and 0.36 μM (EGFR) .
The higher molecular weight of D9 could impact pharmacokinetics, such as membrane permeability .
Annulated Tetrahydrobenzo[b]thiophene Derivatives
Compounds derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (e.g., thioureas 3a–b, pyrimidines 4a–b) feature a thiophene ring instead of diazepine .
Substituted Phenyl Analogs
A structurally related compound, 10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, introduces a diethylamino group on the phenyl ring . This modification likely aims to improve solubility or modulate electronic effects, though its biological data are unavailable.
| Feature | Target Compound | Diethylamino Analog |
|---|---|---|
| Substituent on Phenyl | Unsubstituted phenyl | 4-Diethylaminophenyl |
| Commercial Status | Discontinued | Discontinued |
Implications: The diethylamino group could enhance water solubility or alter receptor interactions, but discontinuation suggests unresolved challenges in efficacy or synthesis .
準備方法
General Synthetic Approach
The synthesis of this compound and related dibenzodiazepine derivatives generally involves a multicomponent reaction between o-phenylenediamine, 1,3-dicarbonyl compounds, and aldehydes or ketones. This approach facilitates the formation of the diazepine ring system through condensation and cyclization processes catalyzed by various catalysts, including novel carbocatalysts such as graphene oxide nanosheets.
Detailed Preparation Method Using Graphene Oxide Nanosheets as Catalyst
- Starting materials:
- o-Phenylenediamine (1 mmol)
- 1,3-dicarbonyl compound (1 mmol)
- Aldehyde or ketone derivatives (1 mmol)
- Solvent: Water (5 ml)
- Catalyst: Graphene oxide (GO) nanosheets (15 mg)
- Temperature: 70°C
- Reaction monitoring: Thin Layer Chromatography (TLC)
- Work-up: Extraction with ethyl acetate, solvent evaporation, and column chromatography (eluent: ethyl acetate/petroleum ether 1:5)
3.2 Preparation of Graphene Oxide Nanosheets
- Graphite powder and NaNO3 are mixed with concentrated H2SO4 under ice bath conditions.
- KMnO4 is added slowly to oxidize graphite, maintaining temperature between 15-20°C.
- After 3 hours, the mixture is diluted and stirred further.
- H2O2 is added to reduce excess permanganate and manganese dioxide.
- The resultant yellow precipitate is washed and centrifuged repeatedly to purify GO.
- GO nanosheets are dried at 60°C for 24 hours.
- Characterization techniques include XRD, FTIR, FESEM, and TEM.
- The three components are stirred in water with GO nanosheets at 70°C.
- The reaction progress is monitored by TLC.
- Upon completion, the mixture is extracted with ethyl acetate.
- GO nanosheets remain in the aqueous layer and can be recovered by evaporation.
- The organic layer is concentrated and purified by column chromatography to yield the pure dibenzodiazepine derivatives.
- GO catalyst shows no significant leaching, confirmed by hot filtration tests, indicating its recyclability and stability.
Representative Yields and Characterization Data of Synthesized Derivatives
| Compound | Yield (%) | Physical State | Melting Point (°C) | Key IR Peaks (cm⁻¹) | 1H NMR Highlights (DMSO-d6) | Notes |
|---|---|---|---|---|---|---|
| 3,3-dimethyl-11-phenyl derivative (4a) | 90 | Pale green solid | 248-250 | 3293, 3239, 3056, 2951, 1680, 1275 | δ 0.86 (6H, s), 5.06 (1H, d, J=4.5 Hz), aromatic signals 6.97-8.13 | Well-characterized by NMR and IR |
| 3,3-dimethyl-11-(4-nitrophenyl) derivative (4b) | 97 | Yellow solid | 277-279 | 3290, 3231, 3042, 2950, 1682, 1276 | δ 1.03 (3H, s), 5.79 (1H, d, J=5.7), aromatic signals 6.37-8.95 | High yield, nitro-substituted |
| 3,3-dimethyl-11-(3-nitrophenyl) derivative (4c) | 95 | Pale yellow solid | 160-162 | 3356, 3281, 3181, 2955, 1690, 1512, 1422, 1278 | δ 0.95 (3H, s), 5.64 (1H, d, J=5.7 Hz), aromatic signals 6.22-8.79 | Confirmed by HRMS |
| 11-(4-bromophenyl) derivative (4d) | 88 | Green solid | 290-292 | 3352, 3272, 3185, 2951, 1692, 1270 | δ 0.94 (3H, s), 5.69 (1H, d, J=5.4 Hz), aromatic signals 6.28-8.86 | Bromine-substituted derivative |
Note: All compounds were characterized by 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis. The yields are consistently high, demonstrating the efficiency of the GO catalyzed method.
Analysis of Preparation Methods
- Catalyst Efficiency: Graphene oxide nanosheets act as effective carbocatalysts in aqueous medium, enabling green chemistry principles by avoiding harsh organic solvents and facilitating easy catalyst recovery.
- Reaction Conditions: Mild temperature (70°C) and aqueous medium provide an environmentally friendly and practical approach.
- Substrate Scope: The method accommodates various aldehyde/ketone derivatives, including electron-withdrawing groups like nitro and bromo substituents, with high yields.
- Recyclability: GO catalyst shows negligible leaching and can be recycled without loss of activity, enhancing sustainability.
- Characterization: Comprehensive spectral data confirm the structure and purity of the synthesized compounds.
Summary Table of Preparation Method Attributes
| Attribute | Description |
|---|---|
| Catalyst | Graphene oxide nanosheets (15 mg) |
| Solvent | Water (5 ml) |
| Temperature | 70°C |
| Reaction Time | Monitored by TLC, typically completed within hours |
| Work-up | Extraction with ethyl acetate, column chromatography |
| Yield Range | 88-97% for various derivatives |
| Catalyst Recovery | Yes, via aqueous layer evaporation |
| Environmental Impact | Green, aqueous medium, recyclable catalyst |
| Characterization | 1H NMR, 13C NMR, IR, HRMS, elemental analysis |
Q & A
Q. What are the established synthetic routes for 10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions or cyclization strategies. For example:
- Microwave-assisted cyclization : A SiO₂/H₂SO₄ catalytic system under microwave irradiation (e.g., 70–100°C, 10–30 min) enables solvent-free synthesis of structurally similar benzodiazepines, achieving yields up to 85% .
- Aza-Piancatelli cyclization : This method involves nitrogen-functionalized 2-furylcarbinols, followed by Michael addition to assemble fused diazepine cores. Optimizing base selection (e.g., K₂CO₃) and temperature (70–90°C) is critical for regioselectivity .
- Stepwise coupling : For derivatives, coupling reactions (e.g., HOBT/EDCI-mediated amidation) in CH₂Cl₂ under reflux (8–12 h) yield acrylamide analogs, with purification via silica gel chromatography (EtOAc/PE eluent) .
Q. What spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?
- Methodological Answer :
- ¹H NMR : Analyze coupling constants (e.g., J = 15–16 Hz for trans-alkene protons in acrylamide derivatives) and aromatic splitting patterns to confirm substitution positions .
- IR spectroscopy : Look for C=N stretches near 1639 cm⁻¹ and aromatic C=C vibrations at ~1596 cm⁻¹ .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235 for tetrahydrobenzo[b]diazepine derivatives) and fragmentation patterns .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages (e.g., ±0.3% deviation) .
Q. What biological activities have been reported for structurally related benzodiazepine derivatives?
- Methodological Answer : While direct data on the target compound is limited, analogs show:
- Antihyperglycemic activity : Hirshfeld surface analysis and DFT studies on 9-allyl-substituted derivatives reveal interactions with glucose-regulating enzymes .
- Antitumor potential : Caffeic acid amides with tetrahydrobenzo[b]diazepine motifs exhibit EGFR inhibition (IC₅₀ = 0.36 μM) and apoptosis induction in HepG2 cells via molecular docking and in vitro assays .
- Neurological effects : Benzodiazepine cores often target GABA receptors, necessitating SAR studies to optimize selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- Cross-validation : Combine ¹H NMR, 13C NMR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, X-ray diffraction confirmed the E-configuration of acrylamide derivatives in antitumor studies .
- Computational modeling : Use DFT (e.g., B3LYP/6-311++G(d,p)) to simulate NMR shifts or Hirshfeld surfaces, comparing theoretical vs. experimental data to identify misassignments .
- Control experiments : Re-synthesize disputed intermediates under standardized conditions to rule out solvent or catalyst-induced artifacts .
Q. What strategies optimize regioselectivity in cyclization reactions for benzodiazepine-fused cyclopentane systems?
- Methodological Answer :
- Catalyst design : Acidic SiO₂/H₂SO₄ promotes selective cyclization by stabilizing transition states via hydrogen bonding .
- Solvent-free conditions : Minimize side reactions (e.g., dimerization) by avoiding polar aprotic solvents like DMF .
- Microwave irradiation : Enhances reaction homogeneity and reduces decomposition, improving yields by 15–20% compared to conventional heating .
Q. How can computational methods guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Screen analogs against target proteins (e.g., EGFR or GABA receptors) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8.0 kcal/mol .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with IC₅₀ data to predict substituent effects on activity .
- ADMET prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions early in design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
